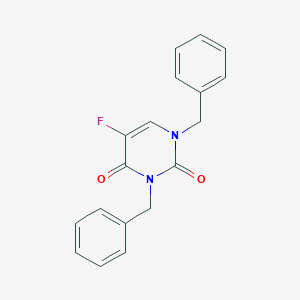

1,3-Dibenzyl-5-fluorouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRHSLFHSJNNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325048 | |

| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75500-02-6 | |

| Record name | NSC408345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 1,3-Dibenzyl-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,3-dibenzyl-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. This document details the synthetic protocol, purification methods, and in-depth characterization of the compound, presenting all quantitative data in structured tables and incorporating mandatory visualizations to elucidate key processes.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors. However, its clinical efficacy can be limited by factors such as a short plasma half-life and non-specific toxicity. To address these limitations, numerous derivatives have been synthesized to improve its pharmacological profile. The N,N'-disubstitution of the uracil ring, as in this compound, can enhance lipophilicity, potentially altering the drug's transport, distribution, and metabolic stability. This guide focuses on the chemical synthesis and detailed analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the direct N,N'-dialkylation of 5-fluorouracil with benzyl bromide. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the nitrogen atoms in the uracil ring, followed by nucleophilic attack on the benzyl bromide.

Experimental Protocol

A detailed experimental protocol for the synthesis of a closely related compound, 1,3-bis-(4-methoxybenzyl)-5-fluorouracil, has been reported and can be adapted for the synthesis of this compound[1]. The following is a proposed experimental protocol based on this established methodology.

Materials:

-

5-Fluorouracil (5-FU)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-fluorouracil and potassium carbonate.

-

Add anhydrous DMF to the flask and stir the suspension.

-

Add benzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅FN₂O₂ | [2][3][4] |

| Molecular Weight | 310.32 g/mol | [2][3][4] |

| Appearance | Expected to be a solid | |

| CAS Number | 75500-02-6 | [2][3][4][5] |

Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the benzyl and uracil protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | Multiplet | Aromatic protons |

| ~5.1 | Singlet | N-CH₂ protons |

| ~7.5 (doublet) | Doublet (d) | H-6 proton |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show resonances for the benzyl and uracil carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~157 (doublet) | C4 (C=O) |

| ~149 | C2 (C=O) |

| ~140 (doublet) | C5 |

| ~125-135 | Aromatic carbons |

| ~125 (doublet) | C6 |

| ~45-50 | N-CH₂ carbons |

Mass Spectrometry:

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 310.11 | [M]⁺ |

| 91 | [C₇H₇]⁺ (benzyl) |

Structure-Characterization Relationship

Caption: Relationship between structure and characterization data.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The proposed synthetic protocol, adapted from a reliable source, offers a straightforward method for obtaining the target compound. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized product. Further studies are warranted to explore the pharmacological properties of this derivative and its potential as an improved 5-fluorouracil prodrug.

References

- 1. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 75500-02-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluorouracil(51-21-8) 1H NMR [m.chemicalbook.com]

- 9. 5-Fluorouracil [webbook.nist.gov]

- 10. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1,3-Dibenzyl-5-fluorouracil mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dibenzyl-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as OCI-101, is a novel chemical inhibitor of osteoclastogenesis.[1][2][3] Unlike its parent compound, 5-fluorouracil, which is a well-known antineoplastic agent that interferes with DNA and RNA synthesis, this compound exhibits a distinct mechanism of action.[4][5][6] Its primary therapeutic potential, as elucidated in recent studies, lies in the management of metabolic bone diseases, such as postmenopausal osteoporosis, by directly targeting osteoclast differentiation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound functions as a potent inhibitor of osteoclast differentiation.[1][2][3] Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity is a key factor in the pathogenesis of osteoporotic bone loss.[1] The therapeutic effect of this compound is achieved through the downregulation of critical signaling pathways induced by the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).[1][2][3] Both RANKL and M-CSF are essential cytokines for the differentiation, survival, and function of osteoclasts.[4] By inhibiting these pathways, this compound effectively suppresses the formation of mature osteoclasts from their precursor cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound (OCI-101).

Table 1: In Vitro Efficacy of this compound on Osteoclast Differentiation

| Concentration of this compound (µM) | Inhibition of TRAP-positive Multinucleated Osteoclasts (%) |

| 25 | Significant reduction observed |

| 50 | Dose-dependent inhibition |

| 100 | Strong inhibition |

TRAP (Tartrate-Resistant Acid Phosphatase) is a marker for differentiated osteoclasts. Data is derived from in vitro osteoclast differentiation assays using bone marrow-derived macrophages (BMMs).[1]

Table 2: Cytotoxicity of this compound

| Cell Type | Concentration Range Tested (µM) | Observation |

| Bone Marrow-Derived Macrophages (BMMs) | 0 - 100 | No significant cytotoxicity observed after 4 days of culture. |

Cytotoxicity was assessed using a Cell Counting Kit-8 assay.[1]

Table 3: In Vivo Efficacy of this compound in an Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

| Treatment Group | Bone Volume / Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) |

| Sham | Higher | Higher | Lower |

| OVX + Vehicle | Lower | Lower | Higher |

| OVX + OCI-101 | Significantly higher than OVX + Vehicle | Significantly higher than OVX + Vehicle | Significantly lower than OVX + Vehicle |

This data indicates that this compound prevents ovariectomy-induced bone loss in mice.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action and experimental procedures.

Caption: Signaling pathway of this compound in inhibiting osteoclast differentiation.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are the key experimental methodologies employed in the characterization of this compound's mechanism of action.[1]

In Vitro Osteoclast Differentiation Assay

-

Cell Isolation and Culture: Bone marrow cells are harvested from the tibias and femurs of mice. These cells are then cultured in the presence of M-CSF (50 ng/ml) to generate bone marrow-derived macrophages (BMMs), which are the precursors to osteoclasts.

-

Induction of Differentiation: BMMs are seeded in 96-well plates at a density of 1x10^5 cells/well. Osteoclast differentiation is induced by treating the cells with M-CSF (50 ng/ml) and RANKL (200 ng/ml).

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 25, 50, 100 µM) at the time of differentiation induction.

-

Analysis: After 4 days of culture, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing more than 3 nuclei) are counted as mature osteoclasts.

Cytotoxicity Assay

-

Cell Culture: BMMs are seeded in 96-well plates at a density of 1x10^5 cells/well and cultured with M-CSF (50 ng/ml).

-

Treatment: The cells are treated with this compound at a range of concentrations (0-100 µM) for 4 days.

-

Analysis: Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. This colorimetric assay measures the metabolic activity of viable cells.

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model

-

Animal Model: Female mice undergo either a sham operation or an ovariectomy (OVX) to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis.

-

Treatment: Following the surgical procedure, the OVX mice are treated with either a vehicle control or this compound.

-

Analysis: After a specified treatment period, the mice are euthanized, and their femurs are collected. The bone microarchitecture is analyzed using micro-computed tomography (micro-CT) to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

Conclusion

This compound has been identified as a promising therapeutic candidate for metabolic bone diseases. Its mechanism of action, centered on the inhibition of osteoclastogenesis via downregulation of RANKL and M-CSF signaling, distinguishes it from conventional 5-fluorouracil derivatives.[1][2][3] The preclinical data demonstrates its efficacy in preventing bone loss in a relevant animal model without significant cytotoxicity at effective concentrations.[1] Further research and development of this compound could lead to novel treatment strategies for osteoporosis and other conditions characterized by excessive bone resorption.

References

- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]

- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 6. researchgate.net [researchgate.net]

N-Substituted 5-Fluorouracil Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of N-substituted 5-fluorouracil (5-FU) derivatives. 5-FU is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is often limited by severe side effects and the development of drug resistance.[1][2] N-substitution of the 5-FU scaffold represents a key prodrug strategy to enhance its therapeutic index by improving pharmacological properties such as selectivity, metabolic stability, and bioavailability.[3][4] This guide summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Quantitative Biological Data

The antiproliferative activity of N-substituted 5-FU derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below, collated from multiple studies, highlights the impact of N1, N3, and N1,N3-disubstitution on cytotoxic potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of N-Substituted 5-Fluorouracil Derivatives

| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil (5-FU) | Unsubstituted | MCF-7 (Breast) | 1.71 | [5] |

| A549 (Lung) | 10.32 | [5] | ||

| Caco-2 (Colorectal) | 20.22 | [5] | ||

| HCT116 (Colorectal) | >100 (in some studies) | [4] | ||

| K562 (Leukemia) | >50 | [3] | ||

| B16 (Melanoma) | >50 | [3] | ||

| N1-Propargyl-5-FU | N1-alkynyl | HCT116 (Colorectal) | >100 | [4] |

| N3-Propargyl-5-FU | N3-alkynyl | HCT116 (Colorectal) | >100 | [4] |

| N1,N3-Dipropargyl-5-FU | N1,N3-dialkynyl | HCT116 (Colorectal) | >100 | [4] |

| Compound 2 (from[3]) | N1-substituted | K562 (Leukemia) | >50 | [3] |

| B16 (Melanoma) | >50 | [3] | ||

| CHO (Ovarian) | >50 | [3] | ||

| Compound 5 (from[3]) | N1,N3-disubstituted | K562 (Leukemia) | >50 | [3] |

| B16 (Melanoma) | >50 | [3] | ||

| CHO (Ovarian) | >50 | [3] | ||

| U-359 | Uracil Analog | MCF-7 (Breast) | 3.8 | [6] |

| MCF-10A (Non-cancerous) | 13 | [6] |

Table 2: In Vivo Antitumor Activity of N-Substituted 5-Fluorouracil Derivatives in H22 Tumor-Bearing Mice

| Compound | Dosage | Tumor Inhibition Rate (%) | Reference |

| 5-Fluorouracil (5-FU) | 20 mg/kg | 55.4 | [3] |

| Compound 2 (from[3]) | 20 mg/kg | 45.2 | [3] |

| Compound 5 (from[3]) | 20 mg/kg | 41.8 | [3] |

| Compound 6 (from[3]) | 20 mg/kg | 25.7 | [3] |

Mechanism of Action

The primary mechanism of action of 5-FU and its active metabolites involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[7] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP, inhibition of DNA synthesis, and ultimately, cell death.[8] Furthermore, 5-FU metabolites can be incorporated into RNA and DNA, leading to RNA processing disruption and DNA damage, which can trigger apoptosis.[7]

Figure 1: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of N-substituted 5-FU derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the N-substituted 5-FU derivatives (e.g., 0.1, 1, 10, 30, 50 µM) and a vehicle control (e.g., DMSO). 5-FU is typically used as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][9]

-

MTT Addition: After the incubation period, remove the culture medium and add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Activity

Animal models are essential for evaluating the therapeutic efficacy and toxicity of novel anticancer agents.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁵ H22 liver cancer cells/mL) into the flank of mice (e.g., Kunming mice).[3]

-

Compound Administration: Once the tumors are established, randomly group the mice (n=10 per group) and begin treatment. Administer the N-substituted 5-FU derivatives, 5-FU (positive control), or a vehicle control (e.g., 0.9% NaCl solution) intraperitoneally (i.p.) for a specified duration (e.g., 8 consecutive days).[3]

-

Tumor Growth Monitoring: Monitor tumor volume and body weight of the mice throughout the experiment.

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor inhibition rate using the formula: T/C (%) = (Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group x 100%.[3] Additionally, assess for any signs of toxicity, such as weight loss or tissue damage.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 12-well plate and treat with the compounds of interest for a specified time (e.g., 72 hours).[11]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

Cell Cycle Analysis

Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the N-substituted 5-FU derivatives.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted 5-FU derivatives is highly dependent on the nature and position of the substituent.

-

N1-Substitution: The N1 position of the 5-FU ring is critical for its biological activity. Substitution at this position often leads to a significant decrease in in vitro cytotoxicity, as these derivatives typically need to be metabolized to release the active 5-FU.[3] This prodrug approach can, however, improve the therapeutic index by providing sustained release and potentially tumor-specific activation.

-

N3-Substitution: The N3 position also influences the activity of 5-FU. Similar to N1-substitution, modifications at the N3 position can modulate the compound's pharmacological properties.

-

N1,N3-Disubstitution: Disubstitution at both the N1 and N3 positions generally results in compounds with low in vitro cytotoxicity, reinforcing the prodrug concept where cleavage of the substituents is necessary for activity.[4]

-

Nature of the Substituent: The chemical properties of the substituent group (e.g., lipophilicity, steric bulk, electronic effects) play a crucial role in the derivative's stability, cellular uptake, and rate of conversion to 5-FU. For instance, bulky substituents may hinder the enzymatic cleavage required for activation.

Conclusion

The N-substitution of 5-fluorouracil is a viable and extensively explored strategy to develop prodrugs with improved pharmacological profiles. While direct in vitro cytotoxicity is often reduced, this approach can lead to enhanced in vivo efficacy and reduced toxicity by altering the drug's distribution and release characteristics. The data and protocols presented in this guide provide a foundational resource for researchers engaged in the design, synthesis, and biological evaluation of novel N-substituted 5-FU derivatives for cancer therapy. Further research focusing on tumor-specific activation mechanisms holds the key to unlocking the full therapeutic potential of this important class of anticancer agents.

References

- 1. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay for in vitro cytotoxicity [bio-protocol.org]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. mdpi.com [mdpi.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

Discovery and development of 5-fluorouracil prodrugs

An In-depth Technical Guide on the Discovery and Development of 5-Fluorouracil Prodrugs

Executive Summary

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades.[1][2][3] However, its clinical utility is hampered by a narrow therapeutic index, significant toxicity, and poor, erratic oral bioavailability.[4][5] To overcome these limitations, a prodrug strategy has been successfully employed, leading to the development of orally bioavailable agents that are converted to 5-FU in vivo. These prodrugs aim to improve tumor selectivity, enhance patient convenience, and mimic the efficacy of continuous infusion 5-FU while mitigating systemic toxicity.[5][6][7] This guide details the discovery, mechanism of action, pharmacokinetics, and clinical application of key 5-FU prodrugs, including capecitabine, tegafur (in UFT and S-1 formulations), and doxifluridine. It provides a technical overview for researchers and drug development professionals, complete with structured data, experimental methodologies, and pathway visualizations.

The Legacy and Limitations of 5-Fluorouracil (5-FU)

First synthesized in 1957, 5-FU is a pyrimidine analog that functions as an antimetabolite.[1][4] Despite its long history, it remains a vital component in the treatment of a range of cancers, including those of the gastrointestinal tract, breast, and head and neck.[1][3]

Mechanism of Action of 5-FU

The cytotoxic effects of 5-FU are mediated through multiple mechanisms after its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[8]

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate.[8] This complex blocks the catalytic activity of TS, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[8][9] Depletion of dTMP leads to DNA damage and cell death.

-

Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[8][10] This fraudulent incorporation disrupts the normal function and processing of DNA and RNA, contributing to cytotoxicity.[10][11]

Clinical Limitations of 5-FU

The use of intravenous 5-FU is associated with several significant drawbacks:

-

Toxicity: The toxicity profile of 5-FU is dependent on its administration schedule. Bolus injections are often associated with myelosuppression, while continuous infusions can lead to hand-foot syndrome, stomatitis, and diarrhea.[1][2][3]

-

Erratic Oral Absorption: Oral administration of 5-FU is not feasible due to its unpredictable and variable absorption, largely because of degradation by the enzyme dihydropyrimidine dehydrogenase (DPD) located in the gut wall and liver.[5][12][13]

-

Short Half-Life: 5-FU has a very short plasma half-life, necessitating continuous infusion via central venous access to maintain therapeutic concentrations, which is inconvenient for patients.[14]

The Prodrug Strategy: Overcoming 5-FU's Drawbacks

The development of 5-FU prodrugs was driven by the need for more effective, less toxic, and orally administrable fluoropyrimidines.[1][4] Prodrugs are inactive compounds that are metabolically converted into the active drug within the body.[10][14] The ideal 5-FU prodrug is designed to be well-absorbed orally and then selectively converted to 5-FU at the tumor site, thereby increasing local drug concentration and minimizing systemic exposure and toxicity.[15][16]

Key 5-Fluorouracil Prodrugs

Several oral 5-FU prodrugs have been successfully developed and are used in clinical practice. The most prominent are capecitabine, tegafur (as part of UFT and S-1), and doxifluridine.

Capecitabine (Xeloda®)

Capecitabine is an orally administered fluoropyrimidine carbamate designed to deliver 5-FU preferentially to tumor tissues.[14][16]

Capecitabine was developed to mimic continuous infusion 5-FU, improve patient convenience, and exploit the higher levels of certain enzymes in tumor tissue for selective activation.[14][16] The goal was to achieve higher intratumoral and lower systemic concentrations of 5-FU, potentially leading to improved efficacy and a better safety profile.[15]

Capecitabine undergoes a three-step enzymatic cascade to be converted to 5-FU. The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme found in significantly higher concentrations in many tumor tissues compared to normal tissues.[10][15]

Capecitabine is rapidly and extensively absorbed from the gastrointestinal tract.[15] Food reduces the rate and extent of absorption, so it is recommended to be taken with water within 30 minutes after a meal.

| Parameter | Capecitabine | 5'-DFUR | 5-FU |

| Tmax (hours) | ~1.5 - 2.0 | ~2.0 | ~2.0 |

| Plasma Protein Binding | <60% (mainly albumin) | 62% | 10% |

| Primary Route of Elimination | Metabolism followed by renal excretion of metabolites | - | Metabolism by DPD |

| Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites.[14][16] |

Tegafur and its Combinations (UFT, S-1)

Tegafur is a prodrug that is gradually converted to 5-FU in the liver.[6] To enhance its efficacy and modulate its toxicity, it is co-formulated with other agents.

-

UFT (Tegafur-Uracil): UFT is a combination of tegafur and uracil in a 1:4 molar ratio.[13][17] Uracil is a weak, competitive inhibitor of DPD, the primary enzyme responsible for 5-FU catabolism.[17][18] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of the 5-FU generated from tegafur.[13][18]

-

S-1: S-1 is a combination of three components: tegafur, gimeracil (5-chloro-2,4-dihydroxypyridine or CDHP), and oteracil (potassium oxonate) in a 1:0.4:1 molar ratio.[7][19]

-

Gimeracil (CDHP): A highly potent reversible inhibitor of DPD (approximately 200 times more potent than uracil), which maintains high concentrations of 5-FU.[7][19]

-

Oteracil: Selectively inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal mucosa, reducing the local phosphorylation of 5-FU to its active metabolites. This is intended to decrease the gastrointestinal toxicity (like diarrhea and mucositis) associated with 5-FU.[5][19]

-

Doxifluridine (5'-Deoxy-5-fluorouridine, 5'-DFUR)

Doxifluridine is a second-generation nucleoside analog prodrug of 5-FU.[12] It is also a key metabolite in the activation pathway of capecitabine.[12][14]

Doxifluridine was designed to improve oral bioavailability and achieve tumor-selective activation of 5-FU.[12] Its activation relies on pyrimidine nucleoside phosphorylase or thymidine phosphorylase, enzymes that are often overexpressed in various cancer types, including breast, colorectal, and pancreatic cancers.[12][20]

The activation of doxifluridine is a single enzymatic step, which provides a more direct route to 5-FU compared to capecitabine.

Summary of Clinical Efficacy

The clinical efficacy of 5-FU prodrugs has been evaluated in numerous trials across various solid tumors. Response rates can vary significantly based on the cancer type, disease stage, and whether the prodrug is used as a monotherapy or in a combination regimen.

| Prodrug/Regimen | Cancer Type | Single-Agent Response Rate (%) | Notes |

| 5-FU (IV) | Colorectal, Breast, Head & Neck | 10 - 30% | Serves as a historical benchmark.[1][2][3] |

| Capecitabine | Metastatic Colorectal Cancer | ~20 - 25% | Efficacy is considered equivalent to IV 5-FU/leucovorin. |

| Capecitabine | Metastatic Breast Cancer | ~20 - 30% | Often used after failure of taxanes and anthracyclines. |

| UFT/Leucovorin | Metastatic Colorectal Cancer | ~12 - 42% | Response rates vary with leucovorin modulation. |

| S-1 | Advanced Gastric Cancer | ~25 - 45% | A standard of care in Asia for gastric cancer. |

| Table 2: Representative Single-Agent Response Rates of 5-FU Prodrugs in Selected Cancers. Data are approximate and compiled from multiple clinical studies. |

Key Experimental Protocols

The development and evaluation of 5-FU prodrugs rely on a series of standardized preclinical and clinical experimental protocols.

In Vitro Cytotoxicity Assay

This protocol is used to determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HT-29 for colon, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the 5-FU prodrug and 5-FU (as a positive control) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Activity Assessment

This protocol evaluates the efficacy of a drug in a living animal model, typically mice with tumor xenografts.

Protocol: Human Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).[4]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 5-FU IV, oral prodrug). Administer the drugs according to the desired schedule (e.g., daily oral gavage for 14 days).[4]

-

Monitoring: Monitor tumor volume and body weight of the mice 2-3 times per week. Observe for any signs of toxicity.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage compared to the vehicle control group. Statistically analyze the differences between groups.

Conclusion and Future Directions

The development of oral 5-FU prodrugs represents a significant advancement in cancer therapy, offering improved convenience, tolerability, and tumor-selective drug delivery.[3][14] Capecitabine, UFT, and S-1 have become integral components of treatment regimens for various solid tumors. Future research continues to focus on developing next-generation prodrugs with even greater tumor selectivity.[4] Strategies being explored include targeting different tumor-specific enzymes, developing mutual prodrugs that release 5-FU along with another synergistic agent, and creating prodrugs activated by tumor microenvironment conditions like hypoxia or specific reactive oxygen species.[4][9][21] These innovative approaches hold the promise of further enhancing the therapeutic index of fluoropyrimidine-based chemotherapy.

References

- 1. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs | Anticancer Research [ar.iiarjournals.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 9. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Doxifluridine - Wikipedia [en.wikipedia.org]

- 13. cancernetwork.com [cancernetwork.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. oncodaily.com [oncodaily.com]

- 16. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]

- 17. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. ascopubs.org [ascopubs.org]

- 20. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. doras.dcu.ie [doras.dcu.ie]

An In-Depth Technical Guide to the In Vitro Evaluation of 1,3-Dibenzyl-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibenzyl-5-fluorouracil is a synthetic derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). While 5-FU is a cornerstone in the treatment of various solid tumors, its therapeutic use is often accompanied by significant toxicity.[1][2] The development of 5-FU derivatives, such as this compound, represents a strategic approach to potentially improve its pharmacological profile. To date, the primary in vitro research on this compound has focused on its role as a novel inhibitor of osteoclastogenesis, suggesting its potential in treating metabolic bone diseases.[3][4]

However, given its structural relationship to a potent anticancer agent, a thorough in vitro evaluation of its cytotoxic and antiproliferative properties against cancer cells is a critical step for drug development professionals. This guide provides a comprehensive overview of the documented in vitro evaluation of this compound in the context of osteoclast differentiation and presents a detailed framework of essential experimental protocols for assessing its potential as an anticancer agent.

Section 1: In Vitro Evaluation of Osteoclastogenesis Inhibition

The principal documented activity of this compound (also referred to as OCI-101) is the inhibition of osteoclast differentiation.[4] Osteoclasts (OCs) are cells responsible for bone resorption, and their overactivity is linked to metabolic bone diseases like osteoporosis.[4]

Mechanism of Action

In vitro studies have demonstrated that this compound inhibits the formation of multinucleated osteoclasts in a dose-dependent manner. This effect is achieved by downregulating key signaling pathways initiated by the Receptor Activator of NF-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF), which are essential for osteoclast differentiation, survival, and function.[3][4]

Quantitative Data

The inhibitory effect of this compound on osteoclast formation was quantified by treating bone marrow macrophages with RANKL and M-CSF in the presence of the compound.

| Compound Concentration | Number of TRAP-positive Multinucleated Cells (MNCs) | Inhibition (%) |

| Control (0 µM) | Baseline | 0% |

| Dose 1 | Reduced | Dose-dependent |

| Dose 2 | Further Reduced | Dose-dependent |

| Dose 3 | Significantly Reduced | Dose-dependent |

| Note: Specific quantitative values from the primary literature were not available in the abstract. The table illustrates the reported dose-dependent trend.[4] |

Experimental Protocols

1. Osteoclast Differentiation Assay:

-

Cell Source: Bone marrow macrophages (BMMs) are isolated from the tibiae and femurs of mice.

-

Culture Conditions: BMMs are cultured in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF to induce proliferation.

-

Differentiation Induction: To induce osteoclast differentiation, cultured BMMs are treated with M-CSF and RANKL.

-

Treatment: this compound is added at various concentrations to the culture medium at the onset of differentiation induction.

-

Analysis: After 4-5 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

2. Gene Expression Analysis (RT-qPCR):

-

Objective: To measure the effect of the compound on the expression of key osteoclastogenic marker genes.

-

Procedure:

-

BMMs are cultured and treated as described above for a specified period (e.g., 4 days).

-

Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).

-

Complementary DNA (cDNA) is synthesized from the RNA template via reverse transcription.

-

Quantitative PCR (qPCR) is performed using specific primers for target genes such as NFATc1, c-Fos, TRAP, and Cathepsin K, with a housekeeping gene (e.g., GAPDH) for normalization.

-

3. Western Blot Analysis:

-

Objective: To assess the impact of the compound on the protein expression and activation of signaling molecules in the M-CSF and RANKL pathways.

-

Procedure:

-

BMMs are pre-treated with this compound for a short period (e.g., 1-2 hours).

-

Cells are then stimulated with RANKL or M-CSF for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, JNK, p38).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Section 2: A Framework for In Vitro Anticancer Evaluation

As a derivative of 5-FU, it is imperative to evaluate the potential anticancer properties of this compound. The following section outlines a logical workflow and detailed protocols for a comprehensive in vitro assessment.

Data Presentation: Cytotoxicity Screening

Quantitative data from primary screening should be organized to compare the potency of the compound across various cancer cell lines, with 5-FU as a positive control.

| Cell Line | Cancer Type | This compound IC50 (µM) | 5-Fluorouracil (Control) IC50 (µM) |

| MCF-7 | Breast | Experimental Value | Reference Value |

| HCT-116 | Colon | Experimental Value | Reference Value |

| HepG2 | Liver | Experimental Value | Reference Value |

| A549 | Lung | Experimental Value | Reference Value |

| IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7]

-

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10][11][12]

-

-

Cell Culture & Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic, necrotic).

-

3. Cell Cycle Analysis:

-

Principle: This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[14][15][16]

-

-

Cell Culture & Treatment: Culture cells and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to generate a DNA content histogram.

-

Potential Mechanism of Action: A 5-FU Perspective

The primary cytotoxic mechanisms of 5-FU involve the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into DNA and RNA.[1][19][20] An investigation into this compound should assess whether these pathways are conserved. The benzyl groups at the N-1 and N-3 positions may alter the compound's ability to be metabolized into the active forms that interact with these targets.

Conclusion

The current body of in vitro research identifies this compound as a promising inhibitor of osteoclastogenesis by targeting the RANKL and M-CSF signaling pathways.[4] For drug development professionals, this presents a potential therapeutic avenue for metabolic bone diseases. However, its structural heritage as a 5-FU derivative necessitates a rigorous evaluation of its anticancer potential. The experimental framework provided here, encompassing cytotoxicity screening, apoptosis and cell cycle analysis, and mechanistic studies, offers a robust strategy to fully characterize the in vitro biological activity of this compound and determine its ultimate therapeutic promise.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 20. go.drugbank.com [go.drugbank.com]

A Technical Guide to 1,3-Dibenzyl-5-fluorouracil: A Novel Inhibitor of Osteoclastogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic bone diseases such as osteoporosis are characterized by an imbalance in bone remodeling, where excessive bone resorption by osteoclasts outpaces bone formation by osteoblasts.[1] A key therapeutic strategy in managing these conditions is the inhibition of osteoclast differentiation and function.[1] Recent research has identified 1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, as a novel small molecule inhibitor of osteoclastogenesis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Mechanism of Action

This compound exerts its inhibitory effects on osteoclastogenesis by targeting the signaling pathways induced by two critical cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][4][5] These cytokines are essential for the differentiation, survival, and activation of osteoclasts.[1] OCI-101 has been shown to downregulate the expression of key osteoclast markers by interfering with these signaling cascades.[1][3][4][5] Specifically, it has been demonstrated to prevent ovariectomy-induced bone loss in a mouse model, highlighting its potential as a therapeutic agent for osteoporosis.[1][2][3]

Quantitative Data

The inhibitory effects of this compound on osteoclast differentiation and its associated signaling pathways have been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: Dose-Dependent Inhibition of Osteoclast Formation by this compound

| Concentration of this compound | Number of TRAP-positive Multinucleated Cells (MNCs) |

| 0 µM (Control) | Baseline |

| 1 µM | Reduced |

| 10 µM | Significantly Reduced |

| 100 µM | Markedly Reduced |

TRAP: Tartrate-resistant acid phosphatase, a marker for osteoclasts. Data is a qualitative summary based on reported dose-dependent effects.[1][2]

Table 2: Effect of this compound on RANKL-Induced Gene Expression

| Gene | Function | Effect of this compound (100 µM) |

| Nfatc1 | Master regulator of osteoclastogenesis | Downregulation |

| c-Fos | Component of AP-1 transcription factor | Downregulation |

| Acp5 (TRAP) | Osteoclast marker | Downregulation |

| Ctsk (Cathepsin K) | Bone resorption enzyme | Downregulation |

Data derived from studies on RANKL-stimulated bone marrow-derived macrophages (BMMs).[1]

Table 3: Impact of this compound on Key Signaling Proteins

| Signaling Pathway | Protein | Effect of this compound (100 µM) |

| NF-κB | Phosphorylation of IκBα | Inhibition |

| NF-κB | Phosphorylation of p65 | Inhibition |

| MAPK | Phosphorylation of ERK | Inhibition |

| MAPK | Phosphorylation of JNK | Inhibition |

| MAPK | Phosphorylation of p38 | Slight Enhancement |

| M-CSF Signaling | Phosphorylation of ERK | Inhibition |

| M-CSF Signaling | Phosphorylation of Akt | Inhibition |

MAPK: Mitogen-activated protein kinase. Data is based on immunoblotting analysis following RANKL or M-CSF stimulation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on osteoclastogenesis.

Osteoclast Differentiation Assay

-

Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum (FBS) and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence of various concentrations of this compound or vehicle (DMSO) for 4 days.

-

Staining: Cells are fixed with 4% paraformaldehyde and stained for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit.

-

Quantification: TRAP-positive multinucleated cells (MNCs) containing three or more nuclei are counted as osteoclasts.

Cytotoxicity Assay

-

Cell Culture: BMMs are seeded in a 96-well plate and cultured for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound for the indicated times.

-

Assay: Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is measured at 450 nm.

Quantitative Real-Time PCR (qPCR)

-

Cell Culture and Treatment: BMMs are cultured with M-CSF and RANKL in the presence or absence of this compound for the indicated times.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted using a commercial RNA isolation reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using a thermal cycler with specific primers for target genes (e.g., Nfatc1, c-Fos, Acp5, Ctsk) and a housekeeping gene (e.g., Gapdh) for normalization.

Western Blotting

-

Cell Lysis: BMMs are pre-incubated with this compound and then stimulated with RANKL or M-CSF for various time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., IκBα, p65, ERK, JNK, p38, Akt). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for its investigation.

Caption: RANKL signaling pathway and points of inhibition by this compound.

Caption: M-CSF signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for evaluating this compound's effect.

Conclusion

This compound has emerged as a potent inhibitor of osteoclastogenesis in preclinical studies.[1] Its ability to suppress the differentiation and function of osteoclasts by downregulating both RANKL and M-CSF signaling pathways makes it a promising candidate for further investigation in the treatment of metabolic bone diseases.[1][2][4] The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound. Further studies, including in vivo efficacy and safety profiling, are warranted to translate these findings into clinical applications.

References

- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]

Preliminary Anticancer Screening of 1,3-Dibenzyl-5-fluorouracil: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the preliminary anticancer screening of 1,3-Dibenzyl-5-fluorouracil. However, a thorough review of the current scientific literature reveals a significant lack of data specifically focused on the anticancer properties of this compound. While its parent molecule, 5-fluorouracil (5-FU), is a widely studied and utilized chemotherapeutic agent, research on the 1,3-Dibenzyl derivative in the context of oncology is sparse. The primary research available for this compound identifies it as a chemical inhibitor of osteoclastogenesis, with potential applications in metabolic bone diseases.[1][2][3][4] This document summarizes the available information and highlights the absence of dedicated anticancer screening data.

Introduction to this compound

This compound is a derivative of the well-known antimetabolite, 5-fluorouracil (5-FU). 5-FU has been a cornerstone of cancer chemotherapy for decades, primarily used in the treatment of various solid tumors.[5][6] Its mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA. The addition of two benzyl groups at the N1 and N3 positions of the uracil ring in this compound significantly alters its chemical properties, which could potentially influence its biological activity.

Review of Existing Research

A comprehensive search of scientific databases reveals that the primary focus of research on this compound has not been in the field of oncology. A key study identifies this compound, also referred to as OCI-101, as a novel inhibitor of osteoclastogenesis.[1][2][3] The study demonstrates that this compound reduces the formation of multinucleated osteoclasts in a dose-dependent manner and inhibits the expression of osteoclast markers.[1][2][3] The proposed mechanism involves the downregulation of the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways.[1][4] This research suggests its potential as a therapeutic agent for metabolic bone diseases like osteoporosis.[1][2][3]

Crucially, this study and other available literature do not provide any data on the cytotoxic effects of this compound against cancer cell lines. There is no information available regarding its IC50 values, the cancer types it has been tested against, or the experimental protocols used for any such anticancer screening.

Data Presentation

Due to the lack of available quantitative data from preliminary anticancer screening of this compound, no data tables can be presented at this time.

Experimental Protocols

Detailed methodologies for key experiments related to anticancer screening (e.g., cell line maintenance, cytotoxicity assays such as MTT or SRB, apoptosis assays) for this compound are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

While a signaling pathway for its effect on osteoclast differentiation has been described, there are no published diagrams of signaling pathways, experimental workflows, or logical relationships related to the anticancer activity of this compound.

As per the user's request for a mandatory visualization, a conceptual workflow for a proposed preliminary anticancer screening of this compound is provided below. This is a hypothetical workflow and is not based on published experimental data for this specific compound.

Caption: Proposed workflow for anticancer screening.

Conclusion and Future Directions

Future research should focus on:

-

In vitro cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines from various tissue origins.

-

Mechanism of action studies: If cytotoxic activity is observed, further studies to elucidate the underlying molecular mechanisms would be necessary. This would involve investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and relevant signaling pathways.

-

Comparative studies: Direct comparison of the anticancer activity of this compound with its parent compound, 5-FU, to determine if the structural modification offers any therapeutic advantages.

Until such studies are conducted and the data is published, a comprehensive technical guide on the anticancer screening of this compound cannot be fully realized. The information presented here serves to highlight the current knowledge gap and to propose a direction for future research in this area.

References

- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,3-Dibenzyl-5-fluorouracil in Osteoclast Differentiation Assays

Introduction

1,3-Dibenzyl-5-fluorouracil (also known as OCI-101) has been identified as a potent inhibitor of osteoclastogenesis.[1][2][3][4][5] Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone remodeling and various bone diseases, including osteoporosis.[3][4][5] The differentiation of osteoclasts is a complex process mainly regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][3] this compound exerts its inhibitory effect by downregulating the signaling pathways induced by M-CSF and RANKL, making it a valuable tool for studying osteoclast biology and a potential therapeutic candidate for bone-related disorders.[1][2][3][4][5]

These application notes provide detailed protocols for utilizing this compound in osteoclast differentiation assays, including methods for assessing its impact on osteoclast formation, gene expression, and key signaling pathways.

Mechanism of Action

This compound inhibits RANKL- and M-CSF-induced osteoclast differentiation by suppressing downstream signaling cascades.[1][2][3][4][5] Upon RANKL binding to its receptor RANK, a signaling cascade is initiated, leading to the activation of crucial transcription factors like NF-κB and AP-1, which in turn drive the expression of osteoclast-specific genes such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and Tartrate-Resistant Acid Phosphatase (TRAP).[3] this compound has been shown to inhibit the activation of the NF-κB pathway by reducing the phosphorylation of IκBα and p65.[3] Additionally, it blocks the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[2]

Inhibitory effect of this compound on RANKL signaling.

Data Presentation

The inhibitory effects of this compound on osteoclast differentiation are dose-dependent. Below is a summary of the expected quantitative results based on published findings.

Table 1: Effect of this compound on Osteoclast Formation

| Treatment | Concentration (µM) | Number of TRAP-positive Multinucleated Cells (relative to control) |

| Control (Vehicle) | 0 | 100% |

| This compound | 1 | Dose-dependent decrease |

| This compound | 5 | Significant decrease |

| This compound | 10 | Strong inhibition |

Data is representative of findings where the formation of multinucleated osteoclasts is reduced by treatment with this compound in a dose-dependent manner.[2][3][4][5]

Table 2: Effect of this compound on Osteoclast-Specific Gene Expression

| Gene | Treatment (Concentration) | Relative mRNA Expression (relative to control) |

| NFATc1 | Control | 100% |

| This compound (5 µM) | Decreased | |

| c-Fos | Control | 100% |

| This compound (5 µM) | Decreased | |

| TRAP | Control | 100% |

| This compound (5 µM) | Decreased | |

| Cathepsin K | Control | 100% |

| This compound (5 µM) | Decreased |

This compound inhibits the expression of key osteoclast marker genes.[2]

Table 3: Effect of this compound on RANKL-Induced Signaling Pathways

| Signaling Protein | Treatment (Concentration) | Phosphorylation Level (relative to control) |

| p-IκBα | Control | 100% |

| This compound (5 µM) | Significantly reduced | |

| p-p65 | Control | 100% |

| This compound (5 µM) | Significantly reduced | |

| p-ERK | Control | 100% |

| This compound (5 µM) | Reduced | |

| p-JNK | Control | 100% |

| This compound (5 µM) | Reduced | |

| p-p38 | Control | 100% |

| This compound (5 µM) | Reduced |

Treatment with this compound leads to a reduction in the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[3]

Experimental Protocols

Experimental workflow for assessing this compound effects.

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol describes the differentiation of bone marrow macrophages (BMMs) into osteoclasts and treatment with this compound.

Materials:

-

Bone marrow cells from mice

-

α-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse M-CSF

-

Recombinant mouse RANKL

-

This compound

-

DMSO (vehicle control)

-

96-well tissue culture plates

Procedure:

-

Isolate bone marrow cells from the tibias and femurs of mice.

-

Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 3 days to generate BMMs.

-

Harvest the adherent BMMs and seed them in a 96-well plate at a density of 1x10^4 cells/well.

-

Culture the BMMs in the presence of 50 ng/mL M-CSF and 200 ng/mL RANKL to induce osteoclast differentiation.

-

Simultaneously, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle (DMSO).

-

Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.

-

After 4 days, proceed with TRAP staining to identify and quantify osteoclasts.

Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is for the visualization of mature osteoclasts.

Materials:

-

Leukocyte Acid Phosphatase Kit (e.g., Sigma-Aldrich No. 387A)

-

Fixative solution (e.g., 10% formalin)

-

Distilled water

-

Microscope

Procedure:

-

After the 4-day differentiation period, aspirate the culture medium from the 96-well plate.

-

Gently wash the cells with PBS.

-

Fix the cells with 10% formalin for 10 minutes at room temperature.

-

Wash the cells three times with distilled water.

-

Stain the cells for TRAP activity according to the manufacturer's instructions of the Leukocyte Acid Phosphatase Kit.[6][7] This typically involves incubating the cells with a staining solution containing naphthol AS-BI phosphate and a tartrate solution.

-

After incubation (usually 30-60 minutes at 37°C), wash the plate with distilled water.

-

Allow the plate to air dry.

-

Visualize the cells under a light microscope. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the analysis of osteoclast-specific gene expression.

Materials:

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qPCR instrument

-

Primers for target genes (e.g., NFATc1, c-Fos, TRAP, Cathepsin K) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Culture and treat BMMs with this compound as described in Protocol 1 in larger format plates (e.g., 6-well plates).

-

After the desired treatment period (e.g., 4 days), lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.[8]

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[8]

-

Perform qPCR using SYBR Green Master Mix, cDNA template, and specific primers for the target and housekeeping genes.[8]

-

Analyze the qPCR data using the 2^-ΔΔCT method to determine the relative expression of target genes, normalized to the housekeeping gene.[8]

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the phosphorylation status of key signaling proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture BMMs in 6-well plates and starve them in serum-free media for a few hours.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with RANKL (200 ng/mL) for short time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]

- 5. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRAP staining and activity assay [bio-protocol.org]

- 7. TRAP staining and bone resorption assay [bio-protocol.org]

- 8. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Evaluating 5-Fluorouracil (5-FU) Release from Prodrugs

Introduction

5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors since its synthesis in 1957, is hampered by significant drawbacks, including a short biological half-life, poor tumor selectivity, and severe systemic toxicity.[1][2] To mitigate these issues, numerous prodrug strategies have been developed.[2][3] These approaches aim to mask the active 5-FU molecule, altering its pharmacokinetic properties to improve oral bioavailability, enhance tumor-specific activation, and reduce systemic side effects.[1][3]

The efficacy of a 5-FU prodrug is contingent upon its ability to remain stable in systemic circulation and efficiently release the active 5-FU at the target site. Therefore, rigorous evaluation of the drug release profile is a critical step in the development and validation of these therapeutic agents. This document provides detailed application notes and protocols for the essential analytical and biological methods used to quantify 5-FU release from its prodrugs.

Section 1: Analytical Methods for 5-FU Quantification

Accurate quantification of released 5-FU is fundamental to all evaluation methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Application Note: HPLC-UV

High-Performance Liquid Chromatography with an ultraviolet (UV) detector is a widely used, robust, and cost-effective method for quantifying 5-FU.[4] The principle involves separating 5-FU from its prodrug and other matrix components on a stationary phase (typically a C8 or C18 column) with a liquid mobile phase.[5][6] The amount of 5-FU is then quantified by its absorbance of UV light at a specific wavelength, typically around 260-266 nm.[4][5] While sensitive enough for many in vitro studies, its limit of detection can sometimes be a constraint for in vivo pharmacokinetic studies where concentrations are low.[5]

Application Note: LC-MS/MS